Significantly Higher Lipophilicity (cLogP 2.37) Versus 4-Hydroxy Analog (cLogP 0.3) Drives Superior CNS and Membrane Permeability
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate exhibits a calculated partition coefficient (cLogP) of 2.37, which is approximately 7.9-fold higher (on a logarithmic scale) than its 4-hydroxy analog, ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34750-63-5), which has a cLogP of 0.3 [1]. This substantial difference in lipophilicity is primarily due to the replacement of the polar, hydrogen-bond-donating 4-hydroxy group with the lipophilic 4-chloro substituent [1][2].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | cLogP = 2.37 |
| Comparator Or Baseline | Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34750-63-5); cLogP = 0.3 |
| Quantified Difference | 2.07 logP units (approximately 117-fold difference in partition coefficient) |
| Conditions | Calculated using standard in silico prediction models (e.g., XLogP3) based on molecular structure |
Why This Matters
For CNS-targeted programs, a cLogP in the 2-4 range is optimal for crossing the blood-brain barrier; the target compound's cLogP of 2.37 falls squarely within this window, whereas the 4-hydroxy analog (cLogP 0.3) is too polar for efficient passive diffusion, making the chloro compound the preferred choice for brain-penetrant kinase inhibitor design.
- [1] Molbase. (n.d.). Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34775-04-7). Calculated logP = 2.3687. Retrieved from qiye.molbase.cn. View Source
- [2] PubChem. (n.d.). Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34750-63-5). Computed Properties: XLogP3-AA = 0.3. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/618645. View Source
